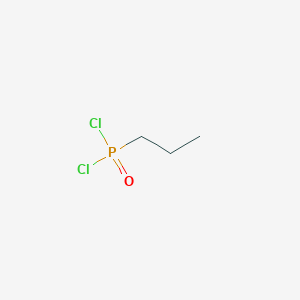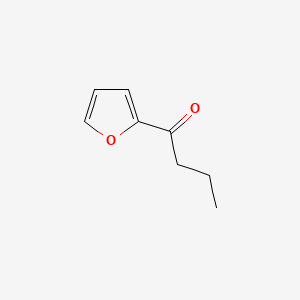
3-Methoxypropanal
説明
Synthesis Analysis
The synthesis of 3-Methoxypropanal involves reactions with phenyl isocyanate in the presence of metal catalysts . Additionally, it can be selectively synthesized from methanol and allyl alcohol with metal oxides and zeolites catalysts in the liquid phase .Molecular Structure Analysis
The this compound molecule contains a total of 13 bonds. There are 5 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
The reactions of this compound involve phenyl isocyanate in the presence of metal catalysts . The selective synthesis of this compound from methanol and allyl alcohol with metal oxides and zeolites catalysts in the liquid phase has also been studied .科学的研究の応用
Synthesis and Chemical Properties
- 3-Methoxypropanal is utilized in synthesizing various chemical compounds. For instance, it has been used in the synthesis of chalcone derivatives, exploring the influence of methoxy groups on the reactivity of acetophenone (Putri, Soewandi, & Budiati, 2019). Additionally, its derivatives, such as 1,3-Diphenyl-2(13C)-hydroxy-3-methoxypropan-1-one, have been synthesized and used in studies probing the mechanism of benzilic ester rearrangement, thereby contributing to the understanding of chemical reaction mechanisms (Marques, Ramalho, & Burke, 2009).
Environmental Chemistry and Atmospheric Studies
- This compound has been identified in atmospheric chemistry studies. Research on the kinetics of its reaction with OH radicals and Cl atoms in the gas-phase provides insights into atmospheric processes and implications for environmental chemistry (Barrera, Garavagno, Dalmasso, & Taccone, 2019).
Analytical and Industrial Applications
- In analytical chemistry, this compound has been employed in the synthesis of compounds for the analysis of other chemicals. For example, it has been used in the preparation of 3-methoxypropan-1,2-diol, which is a product in the degradation of the anesthetic Sevoflurane, providing insights into pharmaceutical analysis (Wang, Polavarapu, Schurig, & Schmidt, 2002). Additionally, it's used in the regioselective conversion of bio-based glycerol into monomethyl derivatives, showcasing its application in green chemistry and renewable resources (Bruniaux, Varma, & Len, 2019).
特性
IUPAC Name |
3-methoxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-6-4-2-3-5/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGJKCALURPRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182342 | |
| Record name | Propanal, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2806-84-0 | |
| Record name | Propanal, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes to obtain 3-Methoxypropanal from Glycerol?
A1: Recent research has explored new synthetic routes for this compound using glycerol as a starting material. One study [] demonstrated a novel approach using copper sulfate and polyethylene glycol (PEG) as catalysts. This method offers a potentially more sustainable and efficient way to produce this compound compared to traditional methods.
Q2: Can you explain the mechanism of 5,5-dimethyl-1,3-dioxane isomerization to 2,2-dimethyl-3-methoxypropanal?
A2: Quantum chemical simulations using the B3PW91 method with the 6-31G(d,p) basis set were employed to investigate the formation of 2,2-dimethyl-3-methoxypropanal from 5,5-dimethyl-1,3-dioxane in the presence of a proton []. The proposed mechanism involves several steps:
Q3: What are the energetic implications of the 1,3-migration versus 1,5-migration pathways in the isomerization reaction?
A3: Computational studies revealed that the activation barriers (δG# 298) for both the two-stage 1,3-migration and the one-stage 1,5-migration pathways are comparable, with a difference of approximately 2 kcal/mol []. This suggests that both pathways could potentially contribute to the overall reaction mechanism under appropriate conditions. The overall transformation of 5,5-dimethyl-1,3-dioxane to 2,2-dimethyl-3-methoxypropanal is endothermic, requiring a heat input of 3.4 kcal/mol [].
Q4: How does the addition of methyl groups to the 1,3-dioxane ring affect the reaction pathway and energy barrier?
A4: Research comparing the transformation of various 1,3-dioxanes to their corresponding alkoxyaldehydes shows that the presence and position of methyl groups can significantly impact the energy barrier of the reaction []. For instance, the conversion of 5-methyl-1,3-dioxane to 2-methyl-3-methoxypropanal has a significantly lower energy barrier (3.5 kcal/mol) compared to the conversion of 2-methyl-1,3-dioxane to 3-ethoxypropanal (11.7 kcal/mol) []. Further investigation into the transformation of 2,5,5-trimethyl-1,3-dioxane to 2,2-dimethyl-3-ethoxypropanal indicated that the 1,5-intramolecular rearrangement within the alkoxycarbenium ion leading to the final product corresponds to a kinetic barrier of 8.5 kcal/mol []. These variations highlight the influence of steric and electronic factors introduced by substituents on the reaction kinetics and pathway.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















